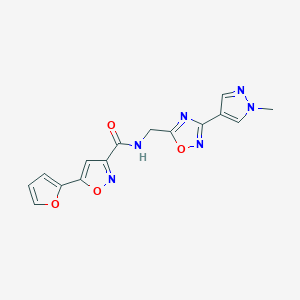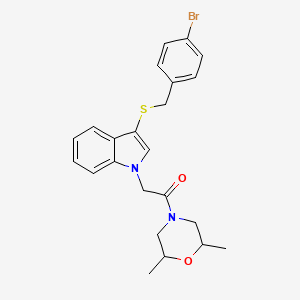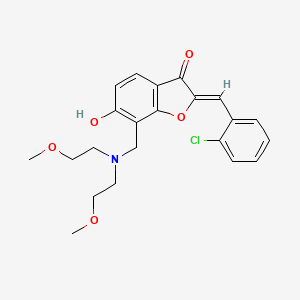
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide, also known as 2-CN-EMPP, is a synthetic compound that has been used in numerous scientific research applications. It is a colorless, odorless crystalline solid with a molecular weight of 310.4 g/mol. 2-CN-EMPP has been used in a variety of research applications, including as a catalyst for organic synthesis, as a reagent for the preparation of pharmaceuticals, and as a tool for studying the physiological effects of various compounds.
科学的研究の応用
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide has been used in numerous scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the preparation of pharmaceuticals, and as a tool for studying the physiological effects of various compounds. It has also been used in the synthesis of various compounds, including heterocyclic compounds, peptides, and other organic molecules. Furthermore, this compound has been used to study the mechanism of action of various compounds and their biochemical and physiological effects.
作用機序
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide has been used to study the mechanism of action of various compounds. It has been found to be a useful tool for studying the metabolic pathways of various compounds, as well as their effects on biochemical and physiological processes. This compound has been found to act as an inhibitor of several enzymes involved in the metabolism of various compounds, including cytochrome P450 enzymes. In addition, this compound has been found to be a potent inhibitor of various receptors, including the serotonin receptor.
Biochemical and Physiological Effects
This compound has been found to have numerous biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the metabolism of various compounds, including cytochrome P450 enzymes. In addition, this compound has been found to be a potent inhibitor of various receptors, including the serotonin receptor. Furthermore, this compound has been found to have an effect on the synthesis and release of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
The use of 2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it accessible to researchers. Second, it is a relatively stable compound, making it easy to store and handle. Third, it is a relatively non-toxic compound, making it safe for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a relatively slow-acting compound, making it difficult to use in time-sensitive experiments. Second, it is a relatively weak inhibitor of certain enzymes and receptors, making it less effective at inhibiting certain biochemical processes. Finally, it is not a very selective compound, making it difficult to target specific biochemical processes.
将来の方向性
The use of 2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide in scientific research is expected to continue to grow in the future. Potential future directions for research include the development of new synthesis methods to produce this compound more efficiently and cost-effectively. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound on various metabolic pathways and receptors. Furthermore, research could be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and conditions. Finally, research could be conducted to explore the potential use of this compound as a tool for studying the pharmacology of various compounds.
合成法
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multi-step process. The first step involves the reaction of 2-cyanoethanol with 4-methoxyphenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction produces this compound. The next step involves the reaction of the this compound with an aryl bromide in the presence of a palladium catalyst to form the desired product.
特性
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTXSLQXOFOTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)
![Propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2910702.png)

![8-methoxy-3-phenethyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2910704.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2910705.png)
![5-Methyl-7-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2910709.png)
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2910711.png)

![N-benzyl-2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2910714.png)
![Tert-butyl 4-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2910715.png)


